8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole
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Overview
Description
8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole typically involves multi-step reactions. One common method includes the Fischer indolisation followed by N-alkylation. This process is efficient and yields high purity products . Industrial production methods often involve the use of aryl hydrazines, ketones, and alkyl halides as starting materials, with microwave irradiation to speed up the reaction .
Chemical Reactions Analysis
8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole nucleus, which is rich in π-electrons.
Cycloaddition: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole involves its interaction with various molecular targets. It binds to specific receptors and enzymes, modulating their activity. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of tumor growth and viral replication .
Comparison with Similar Compounds
8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Pyridazino[4,5-b]indole analogues: Studied for their anticancer activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H17N5O |
---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
8-methoxy-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C15H17N5O/c1-21-10-2-3-12-11(8-10)13-14(19-12)15(18-9-17-13)20-6-4-16-5-7-20/h2-3,8-9,16,19H,4-7H2,1H3 |
InChI Key |
YBNDUQHTMYVYHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CN=C3N4CCNCC4 |
Origin of Product |
United States |
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